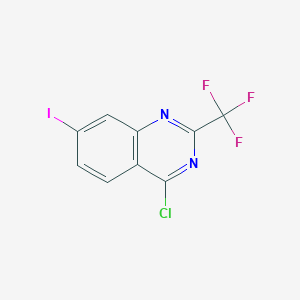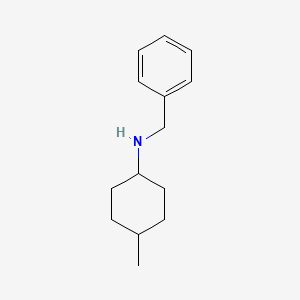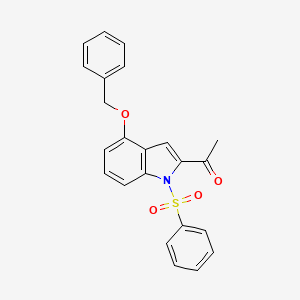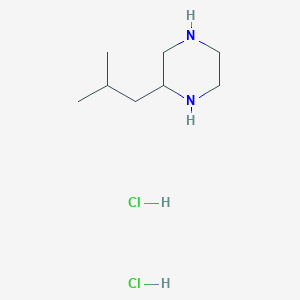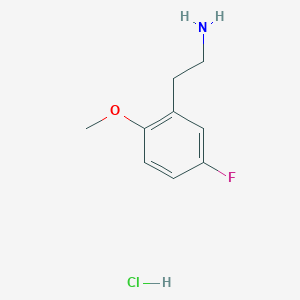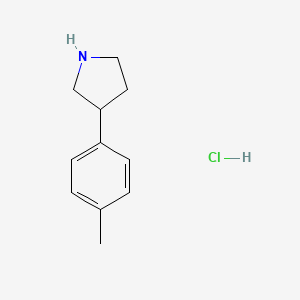
3-(4-Methylphenyl)Pyrrolidin-Hydrochlorid
Übersicht
Beschreibung
3-(4-Methylphenyl)Pyrrolidine Hydrochloride is a useful research compound. Its molecular formula is C11H16ClN and its molecular weight is 197.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Methylphenyl)Pyrrolidine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methylphenyl)Pyrrolidine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neuropharmakologische Studien
Die Verbindung wird in neuropharmakologischen Studien verwendet, insbesondere bei der Untersuchung neuer psychoaktiver Substanzen . Sie ist ein weit verbreitetes Mitglied der α-Pyrrolidinophenone, bekannt für ihre starke psychostimulierende Wirkung, die aus der starken Stimulation der Dopamin (DA)-Schaltkreise im Gehirn resultiert .
Arzneimittelforschung
Der Pyrrolidinring, der Teil dieser Verbindung ist, wird von Medizinalchemikern häufig verwendet, um Verbindungen zur Behandlung menschlicher Krankheiten zu erhalten . Das große Interesse an diesem gesättigten Gerüst wird durch die Möglichkeit verstärkt, den Pharmakophorraum aufgrund der sp3-Hybridisierung effizient zu erforschen .
Behandlung von Autoimmunerkrankungen
Im Bereich der Autoimmunerkrankungen wurde festgestellt, dass der Ersatz einer nicht-stereochemischen durch eine stereochemische Gruppe für die Aktivität einer neuen Reihe von cis-3,4-Diphenylpyrrolidin-Derivaten als inverse Agonisten des retinoiden Säure-verwandten Orphan-Rezeptors γ (RORγt) vorteilhaft ist .
Antibakterielle Aktivität
Die Verbindung wurde auf ihre antibakterielle Aktivität untersucht. Die Struktur-Wirkungs-Beziehung (SAR) der untersuchten Verbindungen zeigte, dass die Aktivität mit bestimmten N'-Substituenten zunahm .
Inhibitor der L4-Entwicklung
Die Verbindung wurde als effizienter Inhibitor der L4-Entwicklung identifiziert . Dies könnte potenzielle Anwendungen im Bereich der Parasitologie oder Infektionskrankheiten haben.
Behandlung von Psychostimulanzien-Sucht
Aufgrund ihrer psychostimulierenden Eigenschaften könnte die Verbindung möglicherweise zur Behandlung von Psychostimulanzien-Sucht eingesetzt werden . Weitere Forschung auf diesem Gebiet ist jedoch erforderlich.
Wirkmechanismus
Target of Action
It is known that pyrrolidine alkaloids, a group to which this compound belongs, have been shown to interact with a variety of biological targets .
Mode of Action
It is known that pyrrolidine-containing synthetic cathinones, a group to which this compound may belong, are known for their strong psychostimulant effect resulting from potent stimulation of dopamine circuitry in the brain .
Biochemical Pathways
Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine-containing synthetic cathinones, a group to which this compound may belong, produce psychostimulant effects mediated by stimulation of dopaminergic neurotransmission .
Action Environment
It is known that the compound is a white solid and should be stored at 0-8 degrees celsius .
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-9-2-4-10(5-3-9)11-6-7-12-8-11;/h2-5,11-12H,6-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMNEXWVYXSNHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662904 | |
| Record name | 3-(4-Methylphenyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187172-68-4 | |
| Record name | 3-(4-Methylphenyl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



